![molecular formula C21H24N2O2S B4781281 2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide](/img/structure/B4781281.png)
2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide
Vue d'ensemble
Description
2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a prop-2-enyl group, and a 3,5-dimethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,5-dimethylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with acetic anhydride to yield the acetylated product. The final step involves the coupling of this intermediate with N-prop-2-enylbenzamide under appropriate conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide: Characterized by the presence of a 3,5-dimethylphenyl moiety.
This compound: Contains a similar benzamide core but with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-4-9-22-21(25)18-7-5-6-8-19(18)23-20(24)14-26-13-17-11-15(2)10-16(3)12-17/h4-8,10-12H,1,9,13-14H2,2-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAGPCYJKTSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC2=CC=CC=C2C(=O)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


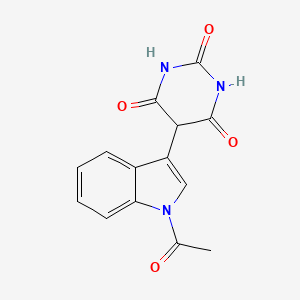
![N-[(2-CHLOROPHENYL)METHYL]-4-PENTANAMIDOBENZAMIDE](/img/structure/B4781208.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4781213.png)

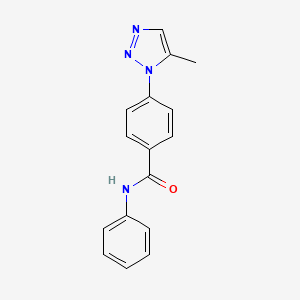
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4781236.png)
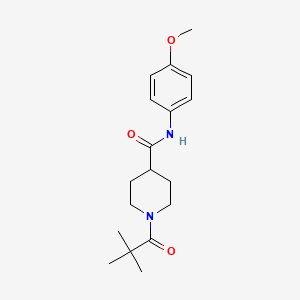
![N-[2-(diethylamino)ethyl]-N-[2-(mesitylamino)-2-oxoethyl]benzamide 2-butenedioate](/img/structure/B4781246.png)
![4-(2-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B4781254.png)
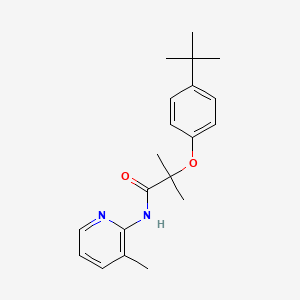
![N~2~-(2-fluorobenzyl)-N-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4781274.png)
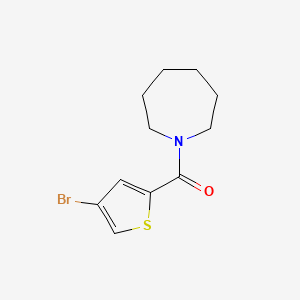
![(5Z)-3-[(4-Chlorophenyl)methyl]-5-{[4-(methylsulfanyl)phenyl]methylidene}imidazolidine-2,4-dione](/img/structure/B4781294.png)
![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4781300.png)
